Ethyl 2-Fluoro-4-iodobenzoate
Description
Direct Esterification Routes
The most straightforward approach to synthesizing ethyl esters is the direct reaction of a carboxylic acid with ethanol (B145695). This method is widely employed in organic chemistry due to its efficiency and simplicity.
The synthesis of Ethyl 2-Fluoro-4-iodobenzoate can be achieved via the Fischer esterification of its parent carboxylic acid, 2-Fluoro-4-iodobenzoic acid, with ethanol. This reaction is an acid-catalyzed equilibrium process where the carboxylic acid and alcohol react to form an ester and water. masterorganicchemistry.com To drive the reaction towards the product side, it is common to use an excess of the alcohol or to remove water as it is formed. masterorganicchemistry.com
The reaction is typically catalyzed by a strong mineral acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol molecule. masterorganicchemistry.com Recent advancements have also explored heterogeneous catalysts to simplify product purification and catalyst recycling. rsc.org
| Reactant | Reagent | Catalyst (Example) | Product |
|---|---|---|---|
| 2-Fluoro-4-iodobenzoic Acid | Ethanol | Sulfuric Acid (H₂SO₄) | This compound |
Halogenation Strategies on Benzoate (B1203000) Precursors
An alternative synthetic strategy involves starting with a benzoate precursor that already has one of the required halogens and then introducing the second one. This can be achieved either by iodination of a fluorobenzoate or fluorination of an iodobenzoate.
This approach begins with Ethyl 2-fluorobenzoate (B1215865) and introduces an iodine atom at the 4-position of the benzene (B151609) ring. Direct iodination of aromatic rings, especially those deactivated by electron-withdrawing groups like an ester, can be challenging. A common method for direct iodination involves using an iodinating agent, such as molecular iodine (I₂), in the presence of an oxidizing agent. A patent for a related compound, 2,3,4-trifluoro-5-iodobenzoic acid, describes a process of direct iodination using an iodinating agent in a reaction solvent with an oxidizing agent, which achieves high yield and regioselectivity. google.com This suggests that a similar direct iodination of Ethyl 2-fluorobenzoate could be a viable, though potentially challenging, synthetic route.
| Precursor | General Reagents | Product |
|---|---|---|
| Ethyl 2-fluorobenzoate | Iodinating Agent (e.g., I₂) + Oxidizing Agent | This compound |
Conversely, one could start with Ethyl 4-iodobenzoate (B1621894) and introduce a fluorine atom at the 2-position. Aromatic fluorination can be accomplished through several methods. One classic method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt. This would require starting from Ethyl 2-amino-4-iodobenzoate.
More modern approaches include nucleophilic aromatic substitution (SNAᵣ) using a fluoride (B91410) source like potassium fluoride (KF). rsc.org This reaction is most effective when the aromatic ring is activated by electron-withdrawing groups. While the iodo and ester groups are electron-withdrawing, they may not be sufficient to activate the ring for facile fluorination under standard conditions. Recent developments have focused on mechanochemical protocols for solid-state nucleophilic fluorination, which can be faster and more environmentally friendly. rsc.org
| Precursor | General Method | Key Reagents | Product |
|---|---|---|---|
| Ethyl 2-amino-4-iodobenzoate | Balz-Schiemann Reaction | 1. NaNO₂, HBF₄ 2. Heat | This compound |
| Ethyl 4-iodo-2-nitrobenzoate | Nucleophilic Aromatic Substitution | KF, High-boiling solvent | This compound |
Multi-step Convergent Syntheses
Multi-step syntheses allow for the construction of complex molecules from simpler, readily available starting materials. These routes offer flexibility in introducing various functional groups in a controlled, stepwise manner.
A plausible multi-step synthesis could begin with a simpler substituted benzoic acid, sequentially adding the necessary functional groups. For instance, a synthesis could start from 2-aminobenzoic acid. The synthesis would proceed through several key transformations:
Esterification : The starting acid is first converted to its ethyl ester, Ethyl 2-aminobenzoate.
Iodination : An iodine atom is introduced. This can often be directed to specific positions based on the existing functional groups.
Fluorination : The amino group is then converted to a fluorine atom, typically via the Balz-Schiemann reaction.
This strategic, step-by-step approach allows for precise control over the placement of each substituent on the aromatic ring, culminating in the desired product. Such multi-step sequences are fundamental in medicinal chemistry and materials science for creating novel, highly functionalized molecules. nih.gov
| Step | Starting Material | Reaction Type | Intermediate/Product |
|---|---|---|---|
| 1 | 4-Iodo-2-nitrobenzoic acid | Esterification | Ethyl 4-iodo-2-nitrobenzoate |
| 2 | Ethyl 4-iodo-2-nitrobenzoate | Reduction of Nitro Group | Ethyl 2-amino-4-iodobenzoate |
| 3 | Ethyl 2-amino-4-iodobenzoate | Balz-Schiemann Reaction | This compound |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-fluoro-4-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FIO2/c1-2-13-9(12)7-4-3-6(11)5-8(7)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUWYQWFYLDBII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596039 | |
| Record name | Ethyl 2-fluoro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205750-82-9 | |
| Record name | Ethyl 2-fluoro-4-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00596039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 2 Fluoro 4 Iodobenzoate
Multi-step Convergent Syntheses
Approaches from Substituted Halobenzenes
The synthesis of Ethyl 2-Fluoro-4-iodobenzoate can be efficiently achieved through the esterification of its corresponding carboxylic acid precursor, 2-Fluoro-4-iodobenzoic acid. This precursor is readily accessible from substituted halobenzenes, such as 2-fluoro-4-iodoaniline. A common and well-established method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst.
A specific protocol involves the treatment of 2-Fluoro-4-iodobenzoic acid with absolute ethanol. google.com The reaction is catalyzed by the dropwise addition of concentrated sulfuric acid and is driven to completion by heating the mixture to reflux for several hours. google.com The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the excess acid is neutralized. This classical approach provides a reliable route to the target ester from a readily available halogenated precursor.
| Starting Material | Reagents | Catalyst | Conditions | Reference |
| 2-Fluoro-4-iodobenzoic acid | Absolute Ethanol | Concentrated Sulfuric Acid | Reflux, 4 hours | google.com |
Green Chemistry Approaches in this compound Synthesis
In recent years, the principles of green chemistry have guided the development of more environmentally benign synthetic methods. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. sciepub.com The application of microwave irradiation can dramatically reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. sciepub.com
In the context of Fischer esterification, microwave heating has been successfully applied to the synthesis of structurally similar compounds, such as ethyl-4-fluoro-3-nitro benzoate (B1203000). researchgate.net Research has shown that by using a sealed-vessel single-mode microwave reactor, the esterification can be completed in a significantly shorter time. researchgate.net A key finding in these studies is the optimization of reaction conditions, including temperature and the periodic addition of the acid catalyst to overcome equilibrium limitations. researchgate.net For instance, the highest yields for a similar esterification were achieved at 130°C with a total irradiation time of 15 minutes, where the catalyst was added in portions every 5 minutes. researchgate.net The choice of alcohol also plays a crucial role, with primary alcohols like ethanol and butanol providing the highest yields. researchgate.net
| Parameter | Optimized Condition for a Similar Ester | Reference |
| Temperature | 130°C | researchgate.net |
| Total Irradiation Time | 15 minutes (in 3 intervals of 5 minutes) | researchgate.net |
| Catalyst | Concentrated H₂SO₄ (added at intervals) | researchgate.net |
| Preferred Alcohol Type | Primary (e.g., Ethanol, Butanol) | researchgate.net |
Ultrasonication-Mediated Synthesis
The use of ultrasound in chemical synthesis, often referred to as sonochemistry, can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This technique has been shown to be effective in promoting various organic reactions, including esterifications. mdpi.com While specific studies on the ultrasonication-mediated synthesis of this compound are not widely reported, the general principles of sonochemistry suggest it as a promising green alternative. Ultrasound irradiation can improve mass transfer and activate the reacting species, potentially leading to shorter reaction times and milder reaction conditions compared to conventional methods.
Solvent-Free Reaction Conditions
Eliminating volatile organic solvents is a key goal in green chemistry. Solvent-free reactions not only reduce environmental pollution but can also simplify product purification and reduce costs. One approach to solvent-free esterification involves the use of solid acid catalysts. For example, Lewis acids such as zinc chloride supported on silica (B1680970) gel (SiO₂/ZnCl₂) have been effectively used to catalyze esterification reactions under solvent-free conditions. researchgate.net These reactions can also be accelerated by microwave irradiation, combining the benefits of both techniques. researchgate.net
Another innovative solvent-free method is mechanochemistry, which utilizes mechanical force, such as high-speed ball milling, to induce chemical reactions. nih.gov This technique has been successfully applied to the synthesis of various esters at room temperature, offering a rapid and energy-efficient alternative to traditional solution-based methods. nih.gov
| Method | Catalyst/Conditions | Key Advantages | Reference |
| Solid-Phase Catalysis | Lewis acids on solid support (e.g., SiO₂/ZnCl₂) | Solvent-free, catalyst recyclability, can be microwave-assisted | researchgate.net |
| Mechanochemistry | High-Speed Ball Milling | Solvent-free, room temperature, rapid reaction times | nih.gov |
Biocatalytic Transformations
Enzymes, particularly lipases, have gained significant attention as biocatalysts for ester synthesis due to their high selectivity, mild reaction conditions, and biodegradability. scielo.br Lipase-catalyzed esterification can be performed in organic solvents or, more sustainably, in aqueous media.
The use of lipases for the esterification of fluorinated carboxylic acids is a viable approach. Studies on the lipase-catalyzed esterification of similar carboxylic acids with ethanol have demonstrated the feasibility of this method. nih.gov The concentration of the alcohol can influence the enantiomeric ratio of the product, highlighting the precise control offered by enzymatic catalysis. nih.gov An emerging green approach involves conducting lipase-catalyzed esterifications in aqueous micellar solutions, which can enhance reaction rates and facilitate catalyst recycling. nih.gov
| Biocatalyst | Reaction Medium | Key Features | Reference |
| Lipase (e.g., Novozym 435®) | Organic Solvent or Aqueous Micellar Solution | High selectivity, mild conditions, biodegradable | scielo.brnih.govnih.gov |
Chemical Reactivity and Transformations of Ethyl 2 Fluoro 4 Iodobenzoate
Cross-Coupling Reactions
The presence of the iodo group makes Ethyl 2-fluoro-4-iodobenzoate an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is the cornerstone of functionalizing this compound. The general catalytic cycle for these reactions typically involves three key steps: oxidative addition of the aryl iodide to a Pd(0) complex, transmetalation with an organometallic reagent or binding of a nucleophile, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.org
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between aryl halides and organoboron compounds, such as boronic acids or their esters. libretexts.orgrsc.org This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. nih.gov For this compound, the reaction selectively occurs at the C-I bond, leaving the C-F bond intact. The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com While a specific example for this compound is not prominently documented in readily available literature, the reaction of analogous iodobenzoates is well-established. For instance, the Suzuki-Miyaura coupling of iodobenzene (B50100) with various arylboronic acids proceeds efficiently using palladium catalysts. researchgate.netpku.edu.cn The conditions are generally mild and tolerant of various functional groups, including the ester moiety present in the target molecule.
A representative Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid is detailed below.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
| Parameter | Condition |
|---|---|
| Aryl Halide | Iodobenzene |
| Boronic Acid | Phenylboronic Acid |
| Catalyst | Pd(OAc)₂ |
| Ligand | PPh₃ |
| Base | K₂CO₃ |
| Solvent | Aqueous DME |
| Temperature | 25 - 80 °C |
| Yield | High |
Data derived from analogous reactions reported in the literature. pku.edu.cn
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. tcichemicals.com This reaction is highly effective for the formation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. This compound serves as an excellent electrophile in this reaction. A kinetic study utilized the cross-coupling between ethyl 2-iodobenzoate (B1229623) and cyclohexylzinc chloride as a model reaction to evaluate ligand effects. acs.org Similarly, enantioconvergent Negishi cross-couplings have been studied using ethyl 4-iodobenzoate (B1621894) as a model electrophile with various organozinc reagents. researchgate.net These studies highlight the utility of iodobenzoate esters in forming new carbon-carbon bonds under mild conditions.
Table 2: Example of Negishi Coupling with an Iodobenzoate
| Parameter | Condition |
|---|---|
| Aryl Halide | Ethyl 2-iodobenzoate |
| Organozinc Reagent | Cyclohexylzinc chloride |
| Catalyst | PdCl₂(CH₃CN)₂ / Ligand |
| Ligand | π-acceptor diene ligands |
| Solvent | Not specified |
| Temperature | Not specified |
| Key Finding | Ligand π-acidity significantly enhances the rate of reductive elimination. |
Data based on a kinetic study of a closely related substrate. acs.org
Table 3: Representative Conditions for a Heck-Type Reaction
| Parameter | Condition |
|---|---|
| Halide | Ethyl 2,2-difluoro-2-iodoacetate |
| Alkene | p-Methoxystyrene |
| Catalyst | PdCl₂(PPh₃)₂ |
| Ligand | Xantphos |
| Base | KOAc |
| Solvent | DCE |
| Temperature | 80 °C |
| Yield | Good |
Data derived from a Heck-type reaction of a related fluoro-iodoacetate. rsc.org
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds by reacting an aryl halide with an amine. mdpi.combeilstein-journals.org This reaction has become a premier method for synthesizing aryl amines. For this compound, amination occurs selectively at the C-4 position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields. tcichemicals.comresearchgate.net Research on the analogous compound 2-fluoro-4-iodopyridine (B1312466) has shown that Buchwald-Hartwig coupling with aromatic amines is exclusive to the 4-position, highlighting the high selectivity achievable due to the greater reactivity of the C-I bond. rsc.org
Table 4: Typical Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
|---|---|
| Aryl Halide | 2-Fluoro-4-iodopyridine (analogous substrate) |
| Amine | Aromatic Amines |
| Catalyst | Pd(OAc)₂ |
| Ligand | BINAP |
| Base | K₂CO₃ |
| Solvent | Toluene |
| Activation | Microwave Irradiation |
| Yield | Good |
Data derived from a study on a structurally similar substrate. rsc.org
Beyond the major named reactions, this compound is a suitable substrate for other important palladium-catalyzed transformations.
Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes to form arylalkynes, using a palladium catalyst and a copper(I) co-catalyst. walisongo.ac.idresearchgate.net The reaction is highly efficient for aryl iodides and would be expected to proceed smoothly with this compound to yield ethyl 2-fluoro-4-(alkynyl)benzoates. The mild conditions tolerate a wide range of functional groups. beilstein-journals.orgcore.ac.uk
Carbonylative Coupling: Palladium catalysts can facilitate the insertion of carbon monoxide (CO) into the carbon-iodine bond. In the presence of a suitable nucleophile, this leads to the formation of new carbonyl-containing compounds. For example, the carbonylative coupling of methyl 4-iodobenzoate with phenylboronic acid in the presence of CO yields the corresponding benzophenone (B1666685) derivative. rsc.org Another variation is aminocarbonylation, where an amine acts as the nucleophile to form an amide. sciengine.comacs.org This would transform this compound into a derivative containing a 4-aroyl or 4-carboxamide group.
Cyanation: The introduction of a cyano group can be achieved through palladium-catalyzed cyanation of aryl halides. organic-chemistry.orgnih.gov Using cyanide sources like zinc cyanide or ethyl cyanoacetate, this compound can be converted to Ethyl 2-fluoro-4-cyanobenzoate. tcichemicals.com This nitrile product is a valuable intermediate for the synthesis of carboxylic acids, amides, and amines.
Table 5: Examples of Other Palladium-Mediated Couplings on Iodobenzoate Analogs
| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|---|
| Carbonylative Suzuki | Methyl 4-iodobenzoate | Phenylboronic Acid | Pd(OAc)₂ / Fe(CO)₅ | Biaryl Ketone |
| Sonogashira Coupling | Iodobenzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Diarylalkyne |
| Cyanation | Aryl Bromides/Iodides | Zn(CN)₂ | Pd/C / dppf | Aryl Nitrile |
Data derived from studies on analogous substrates. rsc.orgresearchgate.netnih.gov
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions are classical and synthetically valuable methods for forming new bonds at an aryl halide position. For this compound, these transformations primarily include Sonogashira couplings and Ullmann-type reactions.
The Sonogashira reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl halide. nih.gov It traditionally employs a palladium catalyst in conjunction with a copper(I) co-catalyst, typically copper(I) iodide (CuI). nih.govresearchgate.net The reaction is carried out in the presence of a base, such as an amine, which also often serves as the solvent. rsc.orgresearchgate.net The copper co-catalyst is believed to react with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex in the catalytic cycle. rsc.org Palladium-free, copper-catalyzed Sonogashira reactions have also been developed, broadening the utility of this transformation. acs.orgcapes.gov.br For substrates like this compound, this reaction allows for the introduction of various substituted alkynyl groups at the 4-position.
Copper is also pivotal in Ullmann condensation reactions, which form carbon-heteroatom bonds (C-N, C-O, C-S). Furthermore, copper catalysis is effective for coupling with organometallic reagents. A notable example is the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, which provides a direct route to aryldifluorophosphonates. rsc.orgthieme-connect.com This reaction proceeds efficiently with CuI as the catalyst and has been shown to be influenced by the presence of a directing group, such as the ester, at the ortho position. rsc.orgacs.org
Interactive Table: Examples of Copper-Catalyzed Reactions for Iodobenzoate Substrates
| Reaction Type | Catalyst System | Coupling Partner | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Pd catalyst / Cu(I) co-catalyst | Terminal Alkyne | Aryl Alkyne | nih.gov, researchgate.net |
| Palladium-Free Sonogashira | CuI / 3-Pphen | Terminal Alkyne | Aryl Alkyne | acs.org |
| Phosphonation | CuI / 1,10-phenanthroline | Bromozinc-difluorophosphonate | Aryldifluorophosphonate | rsc.org, thieme-connect.com |
| Amide Arylation | Copper catalyst | N-phenylacetamide | Tertiary Amide | rsc.org |
Nickel-Catalyzed Coupling Reactions
Nickel catalysts offer a cost-effective and highly reactive alternative to palladium for many cross-coupling reactions. libretexts.org The primary nickel-catalyzed transformations applicable to this compound are the Negishi and Kumada couplings.
The Negishi coupling involves the reaction of an organohalide with an organozinc compound, catalyzed by a nickel or palladium complex. libretexts.org A variety of nickel(0) or nickel(II) catalysts, such as Ni(PPh₃)₄ or Ni(acac)₂, can be employed. libretexts.org This reaction is particularly useful for forming C(sp²)-C(sp³) bonds and tolerates a wide range of functional groups. acs.orgbrainly.com For this compound, reaction with an alkylzinc halide in the presence of a nickel catalyst would result in the corresponding 4-alkyl-2-fluorobenzoate. The mechanism often involves an oxidative addition of the aryl iodide to the Ni(0) species, followed by transmetalation with the organozinc reagent and reductive elimination to form the product. researchgate.net
The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the nucleophilic partner. acs.org It was the first transition-metal-catalyzed cross-coupling reaction to be discovered and is often catalyzed by nickel complexes. acs.org The reaction of this compound with a Grignard reagent like phenylmagnesium bromide, catalyzed by a nickel-phosphine complex, would yield Ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate. The high reactivity of Grignard reagents can sometimes limit the functional group tolerance compared to other organometallic reagents. acs.org
Interactive Table: Examples of Nickel-Catalyzed Coupling Reactions
| Reaction Name | Catalyst | Organometallic Reagent | General Product | Reference |
|---|---|---|---|---|
| Negishi Coupling | Ni(PPh₃)₄, Ni(acac)₂ | Organozinc Halide (R-ZnX) | 4-Substituted Benzoate (B1203000) | libretexts.org, researchgate.net |
| Kumada Coupling | NiCl₂(dppp) | Grignard Reagent (R-MgX) | 4-Substituted Benzoate | acs.org |
| Cross-Electrophile Coupling | NiBr₂·diglyme / Ligand | Aryl Bromide + Mn or Zn reductant | Biaryl Compound | google.com |
Other Transition Metal-Catalyzed Transformations
Beyond copper and nickel, other transition metals, most notably palladium and iron, are widely used to catalyze transformations at the aryl-iodide bond.
Palladium-catalyzed reactions are arguably the most common and versatile methods for cross-coupling. The Suzuki coupling (with organoboron reagents), the Heck coupling (with alkenes), and the Buchwald-Hartwig amination (with amines) are cornerstone reactions in modern organic synthesis. For instance, the palladium-catalyzed Negishi cross-coupling of ethyl 4-iodobenzoate with arylzinc intermediates has been demonstrated to be highly efficient. google.com Similarly, a Buchwald-Hartwig amination was used to couple mthis compound with an aniline (B41778) derivative, demonstrating a method for C-N bond formation at the iodo-position.
Iron, being earth-abundant and inexpensive, has emerged as an attractive catalyst for various organic reactions. Iron-catalyzed cross-coupling reactions, such as the coupling of aryl halides with Grignard reagents, have been developed. These reactions often proceed via different mechanisms than their palladium or nickel counterparts and can offer complementary reactivity. For example, FeCl₃ has been used to catalyze the coupling of a Grignard reagent derived from an iodopyridine with 1,2-diiodoethane. Iron catalysis also extends to C-H activation and nitrene transfer reactions.
Reactions Involving the Ester Moiety
The ethyl ester group of this compound is susceptible to nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives.
Transesterification Processes
Transesterification is the process of converting one ester into another by reacting it with an alcohol, typically in the presence of an acid or base catalyst. This reaction is an equilibrium process, and a large excess of the reactant alcohol is often used to drive the reaction to completion.
Acid-Catalyzed Transesterification : In the presence of a strong acid catalyst (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by the new alcohol. A tetrahedral intermediate is formed, which then eliminates the original alcohol (ethanol) to yield the new ester.
Base-Catalyzed Transesterification : A strong base (e.g., sodium alkoxide) deprotonates the reactant alcohol to generate a more potent alkoxide nucleophile. This nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate that subsequently expels the original ethoxide leaving group.
For aromatic esters, various catalytic systems have been developed to facilitate this transformation, including alkali metal carbonates like K₂CO₃ for the transesterification of aryl esters with phenols. acs.org
Interactive Table: Catalytic Systems for Transesterification of Aromatic Esters
| Catalyst Type | Catalyst Example | Conditions | Reaction Type | Reference |
|---|---|---|---|---|
| Acid Catalyst | Sulfuric Acid (H₂SO₄) | Excess Alcohol, Heat | Alcoholysis | , |
| Base Catalyst | Sodium Alkoxide (NaOR) | Alcohol Solvent | Alcoholysis | , |
| Alkali Metal Carbonate | Potassium Carbonate (K₂CO₃) | 1,4-Dioxane, 60-120 °C | Phenolysis | acs.org |
| Borate Complex | Sodium bis(ethylenedioxy)borate | Microwave or Ultrasonication | Alcoholysis |
Hydrolysis and Saponification
Hydrolysis of the ester functional group cleaves it back to the parent carboxylic acid, 2-Fluoro-4-iodobenzoic acid, and ethanol (B145695). This transformation can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis : The reaction is carried out by heating the ester with water in the presence of a catalytic amount of a strong, non-nucleophilic acid (e.g., dilute H₂SO₄). The mechanism is the reverse of Fischer esterification, involving protonation of the carbonyl, nucleophilic attack by water, and elimination of ethanol.
Saponification (Base-Promoted Hydrolysis) : This involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate, which then eliminates an ethoxide ion. A rapid, irreversible acid-base reaction between the resulting carboxylic acid and the ethoxide ion (or another equivalent of hydroxide) forms the carboxylate salt. Subsequent acidification is required to protonate the carboxylate and isolate the free 2-Fluoro-4-iodobenzoic acid. This reaction is effectively irreversible because the final deprotonation step is highly favorable. The saponification of similar halo-substituted benzoates, such as ethyl 5-chloro-2-iodobenzoate, proceeds readily with NaOH in ethanol at elevated temperatures.
Aminolysis and Amide Formation
Aminolysis is the reaction of an ester with ammonia (B1221849) or a primary or secondary amine to form an amide. This reaction is generally slower than hydrolysis because amines are less nucleophilic than hydroxide ions and less basic than alkoxide ions. Consequently, the reaction often requires higher temperatures or the use of a catalyst.
Classical methods involve heating the ester with an excess of the amine, sometimes under pressure. The use of catalysts like sodium alkoxides or ammonium (B1175870) salts can accelerate the reaction. rsc.org
In recent years, numerous advanced catalytic methods for the direct amidation of esters have been developed to overcome the sluggish nature of the uncatalyzed reaction. These include:
Organocatalysis : Neutral organic molecules like 6-halo-2-pyridones have been shown to be effective bifunctional catalysts for the aminolysis of both aryl and alkyl esters under mild conditions. libretexts.org
Metal Catalysis : Various transition metals, including manganese, gold, and palladium, have been used to catalyze the direct amidation of esters with amines, often with broad substrate scope. acs.org
Mechanochemistry : Solvent-free methods using ball-milling in the presence of a base like potassium tert-butoxide (KOtBu) have proven effective for the direct amidation of a wide range of esters.
Green Chemistry Approaches : A method for direct amidation using only water as a solvent, without any added catalyst or base, has been reported, highlighting a sustainable pathway for amide synthesis. nih.gov
Interactive Table: Modern Methods for Ester Aminolysis
| Method | Catalyst / Conditions | Amine Source | Key Features | Reference |
|---|---|---|---|---|
| Mechanochemical | KOtBu / Ball-milling | Primary/Secondary Amines | Solvent-free, broad scope | |
| Green Chemistry | Water / Heat | Primary/Secondary Amines | Catalyst-free, eco-friendly | nih.gov |
| Organocatalysis | 6-Chloro-2-pyridone | Primary/Secondary Amines | Mild conditions, recoverable catalyst | libretexts.org |
| Manganese Catalysis | Mn(I) complex | Primary/Secondary Amines | Low catalyst loading, broad scope | acs.org |
| Gold Nanoparticle Catalysis | Au/Al₂O₃ | Tertiary Amines | Heterogeneous, mild conditions |
Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is substituted with two halogen atoms and an ethyl carboxylate group. These substituents significantly influence the rate and regioselectivity of electrophilic aromatic substitution (EAS) reactions. The fluorine atom and the iodine atom are ortho/para-directing groups, while the ethyl carboxylate group is a meta-directing deactivator.
The combined electronic effects of these groups determine the outcome of EAS reactions. The fluorine atom at position 2 and the iodine atom at position 4 deactivate the ring towards electrophilic attack due to their inductive electron-withdrawing effects. However, their lone pairs can donate electron density through resonance, which directs incoming electrophiles to the ortho and para positions. The ethyl ester group at position 1 is a deactivating group, directing incoming electrophiles to the meta position (positions 3 and 5).
Considering the positions of the existing substituents:
Position 3 is ortho to the fluorine and meta to the ester and iodine.
Position 5 is meta to the fluorine and ester, and ortho to the iodine.
Position 6 is ortho to the ester and meta to the iodine.
The directing effects of the halogens (ortho/para) and the ester (meta) are in opposition. The fluorine atom's strong electronegativity deactivates the adjacent positions (3 and 1). The iodine atom, being less electronegative, has a weaker deactivating effect. The most likely positions for electrophilic attack are positions 3 and 5, which are ortho to one of the halogen atoms and meta to the ester group. The precise outcome would depend on the specific electrophile and reaction conditions, often leading to a mixture of products. For instance, in nitration reactions, the nitronium ion (NO₂⁺) would preferentially substitute at the positions most activated by the halogens and least deactivated by the ester. libretexts.org
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.com In this compound, the ethyl carboxylate group acts as an electron-withdrawing group, activating the ring for nucleophilic attack. The reaction proceeds via a two-step mechanism involving the formation of a negatively charged Meisenheimer complex intermediate. masterorganicchemistry.comresearchgate.net
This compound has two potential leaving groups: the fluorine atom at C-2 and the iodine atom at C-4. The position of the activating group is crucial. The ethyl ester group is ortho to the fluorine and para to the iodine. Both positions are activated.
Generally, in SNAr reactions, the rate of displacement for halogens follows the order F > Cl > Br > I, because the highly electronegative fluorine atom strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and stabilizing the intermediate carbanion. masterorganicchemistry.com Therefore, nucleophilic attack is more likely to occur at the fluorine-bearing carbon (C-2). The attack of a nucleophile (Nu⁻) at C-2 would lead to the displacement of the fluoride (B91410) ion.
Table 1: Regioselectivity in SNAr Reactions
| Position of Attack | Leaving Group | Activating Group Position | Expected Reactivity |
|---|---|---|---|
| C-2 | Fluoride (F⁻) | Ortho | Higher |
Various nucleophiles, including amines, alkoxides, and thiolates, can be employed in SNAr reactions. unc.eduacsgcipr.org The choice of solvent is also important, with polar aprotic solvents like DMSO, DMF, or ethers often being used to facilitate the reaction. acsgcipr.org
Radical Reactions
This compound can also participate in reactions involving radical intermediates. The carbon-iodine bond is significantly weaker than the carbon-fluorine bond, making it the primary site for radical reactions.
Hunsdiecker-Borodin Type Reactions
The Hunsdiecker-Borodin reaction is a classic method for the synthesis of organic halides from the silver salts of carboxylic acids via a radical decarboxylation mechanism. wikipedia.orgbyjus.comambeed.com This reaction involves the treatment of a silver carboxylate with a halogen. byjus.com
For this compound, this reaction would first require the hydrolysis of the ethyl ester to the corresponding 2-fluoro-4-iodobenzoic acid. This carboxylic acid can then be converted to its silver salt by treatment with a silver salt, such as silver nitrate. Subsequent reaction with a halogen, for example, bromine (Br₂), would initiate a radical chain reaction, leading to decarboxylation and the formation of 1-bromo-2-fluoro-4-iodobenzene. byjus.com
The mechanism involves the formation of an acyl hypohalite intermediate, which then undergoes homolytic cleavage to form a carboxyl radical. wikipedia.org This radical rapidly loses carbon dioxide to form an aryl radical (2-fluoro-4-iodophenyl radical), which then abstracts a halogen atom from another acyl hypohalite molecule to form the final product and propagate the radical chain.
Oxidative Addition-Elimination Processes
The carbon-iodine bond of this compound is highly susceptible to oxidative addition to low-valent transition metal centers, such as Palladium(0) or Nickel(0). This process is a fundamental step in many important cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. libretexts.orgshu.ac.uk
In an oxidative addition step, the metal center inserts into the carbon-iodine bond, increasing its oxidation state by two (e.g., Pd(0) to Pd(II)). libretexts.org This forms an organometallic intermediate, which can then undergo further reactions. For example, in a Suzuki coupling, this intermediate would react with an organoboron compound in the presence of a base. The final step of the catalytic cycle is a reductive elimination, where the coupled product is released, and the metal catalyst is regenerated in its original low-valent state. libretexts.org
The C-I bond is much more reactive in oxidative addition than C-F or C-Cl bonds, allowing for selective functionalization at the 4-position of the ring. shu.ac.uk This selective reactivity is a cornerstone of modern organic synthesis, enabling the construction of complex molecules. For instance, the reaction of this compound with an arylboronic acid under Suzuki conditions would yield a substituted biphenyl (B1667301) derivative.
Derivatization Strategies and Functional Group Interconversions
The functional groups present in this compound allow for a variety of derivatization strategies beyond the primary reactivity of the aromatic ring.
Ester Group Modifications:
Hydrolysis: The ethyl ester can be readily hydrolyzed to the corresponding 2-fluoro-4-iodobenzoic acid under acidic or basic conditions. This carboxylic acid is a versatile intermediate for further transformations, such as amide bond formation or the Hunsdiecker-Borodin reaction described above.
Transesterification: The ethyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to a primary alcohol, (2-fluoro-4-iodophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Cross-Coupling Reactions: As mentioned in section 3.5.2, the iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents at the 4-position.
Table 2: Examples of Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Product Type |
|---|---|---|
| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Biaryl |
| Heck Coupling | Alkene | Substituted Alkene |
| Sonogashira Coupling | Terminal Alkyne | Aryl-alkyne |
| Buchwald-Hartwig Amination | Amine | Aryl-amine |
These functional group interconversions and derivatization strategies highlight the utility of this compound as a versatile building block in organic synthesis, providing access to a wide range of more complex molecules. uni-regensburg.deescholarship.org The selective manipulation of its functional groups is key to its application in the synthesis of pharmaceuticals and other fine chemicals. nordmann.global
Applications in Advanced Organic Synthesis
Versatile Building Block for Complex Molecular Architectures
Ethyl 2-Fluoro-4-iodobenzoate is a foundational precursor for constructing intricate molecular frameworks. Its utility stems from its capacity to undergo sequential and regioselective reactions, enabling the efficient assembly of complex structures from a relatively simple starting material.
The compound is an ideal precursor for the synthesis of bioactive bicyclic heterocycles like phthalides and isocoumarins. The precursor acid, 4-fluoro-2-iodobenzoic acid, can be used in Sonogashira-type reactions with terminal alkynes, followed by cyclization. ossila.com The reaction pathway can be selectively directed to yield either the 5-exo-dig product (phthalide) or the 6-endo-dig product (isocoumarin) by carefully controlling the reaction temperature. ossila.com This temperature-dependent selectivity provides a powerful tool for chemists to access the desired heterocyclic core. ossila.com
| Target Heterocycle | Cyclization Pathway | Favored Reaction Temperature | Reference |
|---|---|---|---|
| Phthalide | 5-exo-dig | 25 °C (Lower Temperature) | ossila.com |
| Isocoumarin | 6-endo-dig | 100 °C (Higher Temperature) | ossila.com |
The carbon-iodine bond in this compound is a key feature for constructing highly substituted aromatic systems. This bond is highly reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govlookchem.com This allows for the efficient formation of carbon-carbon bonds by coupling the aryl iodide with a variety of organoboron compounds. Such reactions enable the introduction of new aryl or vinyl substituents at the 4-position, leading to the synthesis of complex biaryls and other substituted arenes. nih.govnih.gov The fluorine and ester groups remain intact during these transformations, yielding a multi-functionalized product that can be further elaborated.
The unique electronic properties conferred by the fluorine and iodine atoms make this compound a valuable precursor for functional organic materials. Halogenated and fluorinated aromatic compounds are crucial building blocks in the design of materials for optical and electronic applications, such as Organic Light-Emitting Diodes (OLEDs). atomfair.comcore.ac.uk The fluorine atom can lower the HOMO and LUMO energy levels of the resulting molecule and improve the stability of the material. researchgate.net The iodine atom provides a reactive site for further synthetic modifications to build up the larger conjugated systems required for these applications. atomfair.com The strategic incorporation of such precursors allows for the fine-tuning of the electronic and photophysical properties of the final materials. researchgate.net
Key Intermediate in Pharmaceutical Synthesis
In the field of medicinal chemistry, the introduction of fluorine into a drug candidate is a widely used strategy to enhance its pharmacological properties, including metabolic stability, binding affinity, and lipophilicity. This compound serves as a key intermediate, providing a fluorinated aromatic scaffold that can be elaborated into more complex drug-like molecules. The iodo and ester functionalities act as versatile synthetic handles, allowing for the attachment of other pharmacophoric groups to build the final active pharmaceutical ingredient.
Role in Agrochemical Development
The development of novel agrochemicals relies on the synthesis of molecules with high efficacy and improved environmental profiles. Fluorinated organic compounds have become critical components in modern herbicides, insecticides, and fungicides. nbinno.comnbinno.com The presence of fluorine can dramatically enhance the biological activity of a molecule. researchgate.net Building blocks like this compound are therefore highly sought after in agrochemical research. nih.govresearchgate.net They provide a fluorinated core that can be integrated into larger structures, leveraging the unique properties of fluorine to create next-generation crop protection agents that are more potent and selective. nbinno.comresearchgate.net
Facilitation of Novel Chemical Entity Development
This compound is a powerful tool for the development of novel chemical entities. Its multifunctional nature—a site for cross-coupling (iodine), a property-modifying element (fluorine), and a versatile functional group (ester)—allows chemists to rapidly generate libraries of diverse compounds. By systematically modifying each part of the molecule, researchers can explore new chemical space and identify compounds with desired properties for applications in pharmaceuticals, agrochemicals, and materials science. This capacity to serve as a versatile scaffold for innovation underscores its importance in modern chemical synthesis.
Role in Medicinal Chemistry and Drug Discovery
Scaffold Design and Modification in Drug Candidates
Ethyl 2-fluoro-4-iodobenzoate serves as a crucial building block in the design and synthesis of novel drug candidates. Its dihalogenated phenyl ring provides a robust and modifiable scaffold for constructing more complex molecular architectures. Medicinal chemists utilize this compound as a starting material to introduce specific functionalities and to explore diverse chemical spaces in the quest for new therapeutic agents. The ester group, along with the fluoro and iodo substituents, offers multiple reaction sites for elaboration and diversification, enabling the creation of libraries of compounds for biological screening.
Structure-Activity Relationship (SAR) Studies of Related Compounds
While specific SAR studies on this compound itself are not extensively detailed in the provided information, its utility as a precursor in the synthesis of compounds for such studies is evident. For instance, in the development of Retinoid-X-Receptor (RXR) selective agonists, analogs are synthesized to understand how structural modifications influence biological activity. nih.gov By using precursors like mthis compound, which is structurally very similar to the ethyl ester, researchers can systematically alter different parts of a lead molecule and evaluate the resulting effects on its potency and selectivity. nih.gov This systematic modification is the cornerstone of SAR studies, helping to identify the key molecular features responsible for a drug's therapeutic effects.
Introduction of Halogen Substituents for Modulated Biological Properties
The presence of both fluorine and iodine on the benzene (B151609) ring of this compound is a key aspect of its utility in medicinal chemistry. Halogen atoms are frequently incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties.
Impact of Fluorine on Lipophilicity and Metabolic Stability
The fluorine atom in this compound can significantly influence the properties of molecules derived from it. Fluorine is known to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and improve its oral bioavailability. Furthermore, the introduction of fluorine can block sites of metabolism on a molecule. By replacing a hydrogen atom with a fluorine atom, medicinal chemists can prevent metabolic oxidation at that position, thereby increasing the metabolic stability and prolonging the half-life of a drug.
Utility of Iodine as a Leaving Group and for Coupling Reactions
The iodine atom on the this compound scaffold is a particularly useful feature for synthetic chemists. Iodine is an excellent leaving group, facilitating various nucleophilic substitution reactions. More importantly, it is a key participant in a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are fundamental in modern drug discovery for their ability to form carbon-carbon and carbon-heteroatom bonds, allowing for the efficient construction of complex molecular frameworks from simpler building blocks.
Applications in Specific Therapeutic Areas
The versatile nature of this compound and its derivatives as building blocks has led to their use in the synthesis of compounds for various therapeutic targets.
Retinoid Analog Synthesis
A notable application of a closely related compound, mthis compound, is in the synthesis of analogs of NEt-4IB, which are being investigated as potential Retinoid-X-Receptor (RXR) selective agonists. nih.gov In one synthetic route, mthis compound was coupled with an aniline (B41778) derivative in a palladium-catalyzed reaction to yield a key intermediate. nih.gov This intermediate is a precursor to molecules that are structurally analogous to Bexarotene, a known RXR agonist. nih.gov The synthesis of these analogs is part of a broader effort to develop novel retinoids with improved therapeutic profiles. nih.gov
Androgen Receptor Antagonists Development
This compound serves as a crucial intermediate in the synthesis of advanced androgen receptor (AR) antagonists, most notably in the development of drugs for the treatment of prostate cancer. The presence of the fluoro and iodo substituents on the phenyl ring allows for strategic chemical modifications to build the complex molecular architecture of these therapeutic agents.
One of the most significant applications of this compound is in the synthesis of Apalutamide, a potent second-generation non-steroidal antiandrogen. nih.gov While specific proprietary synthesis routes may vary, the general synthetic strategy often involves the transformation of this compound into a more complex intermediate that can be subsequently coupled with other molecular fragments to construct the final drug molecule.
Table 1: Key Intermediates in Apalutamide Synthesis Potentially Derived from this compound
| Intermediate | Potential Synthetic Role |
| 4-Amino-2-fluorobenzoic acid derivatives | The iodo group can be converted to an amino group, which is a key functional handle for further elaboration. |
| 2-Fluoro-4-substituted-benzoic acid esters | The iodo group can be replaced by various functional groups through cross-coupling reactions to build the core structure. |
Herbicide Active Pharmaceutical Ingredient Synthesis
The structural motifs present in this compound are also found in a variety of agrochemicals, particularly herbicides. The presence of a fluorinated phenyl ring is a common feature in many modern herbicides, as the fluorine atom can enhance the molecule's herbicidal activity, metabolic stability, and uptake by the target plant.
While a direct synthesis of a commercial herbicide from this compound is not explicitly detailed in publicly available literature, its structure makes it a plausible precursor for the synthesis of herbicides containing a fluorinated phenyl moiety. For instance, the synthesis of herbicides like Picolinafen, which contains a 4-fluorophenyl group, involves the coupling of a fluorinated aniline with a pyridine (B92270) carboxylic acid derivative. nih.gov this compound could be chemically converted to a corresponding fluorinated aniline derivative, which could then be used in a similar synthetic strategy.
The general approach would involve the conversion of the ester group of this compound to an amide, followed by a Hoffman, Curtius, or a similar rearrangement to yield the corresponding aniline. The iodine atom could be either retained for further modification or removed through a dehalogenation reaction.
Table 2: Plausible Synthetic Transformations of this compound for Herbicide Synthesis
| Transformation | Reagents and Conditions | Resulting Intermediate |
| Amidation | Ammonia (B1221849) or an amine, heat | 2-Fluoro-4-iodobenzamide |
| Hofmann Rearrangement | Bromine, Sodium Hydroxide (B78521) | 2-Fluoro-4-iodoaniline |
| Dehalogenation | Catalytic hydrogenation (e.g., Pd/C, H2) | Ethyl 2-fluorobenzoate (B1215865) |
Radiochemistry and Radiolabeling Applications
The presence of an iodine atom in this compound makes it a valuable precursor for the synthesis of radiolabeled compounds for use in biomedical imaging and biological tracking studies.
Iodine-125 is a radioisotope of iodine with a half-life of 59.4 days, which emits low-energy gamma radiation, making it suitable for in vitro assays and preclinical in vivo imaging studies. researchgate.net The iodine atom in this compound can be replaced with a radioactive isotope of iodine, such as Iodine-125, through a process called radioiodination.
One common method for radioiodination is isotopic exchange, where the non-radioactive iodine atom is swapped with a radioactive one. This can be achieved by reacting this compound with a source of Iodine-125, such as sodium [¹²⁵I]iodide, often in the presence of a catalyst or under conditions that facilitate the exchange. The resulting [¹²⁵I]this compound can then be used as a radiotracer itself or as a building block to synthesize more complex radiolabeled molecules.
Alternatively, a precursor molecule without the iodine atom but with a suitable leaving group (e.g., a boronic acid or a trialkylstannyl group) at the 4-position could be synthesized from this compound. This precursor could then be reacted with an electrophilic source of Iodine-125 to introduce the radioisotope in a highly specific manner.
The resulting radiolabeled compounds can be used to track the distribution, metabolism, and excretion of a drug or a bioactive molecule in a biological system. This information is crucial in the drug discovery and development process.
Table 3: Methods for Introducing Iodine-125 into Aromatic Compounds
| Method | Description |
| Isotopic Exchange | Direct replacement of a stable iodine atom with a radioactive isotope. |
| Electrophilic Radioiodination | Reaction of an activated aromatic precursor (e.g., organostannane or organoborane) with an electrophilic source of radioiodine. |
| Nucleophilic Radioiodination | Reaction of a diaryliodonium salt precursor with a nucleophilic source of radioiodine. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the molecular structure of a compound by providing information about the chemical environment of atomic nuclei.
Specific experimental ¹H NMR data for Ethyl 2-Fluoro-4-iodobenzoate, which would detail the chemical shifts, multiplicities, and coupling constants for the aromatic and ethyl protons, were not found in the available resources.
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. However, specific experimental ¹³C NMR data for this compound, including chemical shifts for the aromatic, carbonyl, and ethyl carbons, could not be located in the searched literature.
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. Despite its relevance for this compound, no experimental ¹⁹F NMR data, which would show the chemical shift and coupling constants for the fluorine atom, were available in the provided search results.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While the molecular weight of this compound can be calculated, specific experimental mass spectrometry data, such as the results from electron ionization (EI) or electrospray ionization (ESI) analyses detailing fragmentation patterns, were not found.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups in a molecule based on their vibrational frequencies. An experimental IR spectrum for this compound, which would show characteristic absorption bands for the carbonyl group of the ester, C-F bond, C-I bond, and aromatic ring vibrations, is not available in the searched sources.
Single Crystal X-ray Diffraction (SCXRD) Analysis
SCXRD analysis provides the definitive three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and crystal packing information. There is no indication in the available literature that a single crystal structure of this compound has been determined and published.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment
Thin Layer Chromatography (TLC) is a fundamental analytical technique extensively utilized in synthetic organic chemistry for the qualitative monitoring of chemical reactions and the preliminary assessment of compound purity. rochester.edu This chromatographic method allows for the rapid separation of components within a mixture based on their differential partitioning between a stationary phase and a mobile phase. wisc.edu For this compound, TLC provides a swift and effective means to track its formation during synthesis and to evaluate the purity of the isolated product.
The principle of separation in TLC is based on the polarity of the compounds in the mixture. wisc.edu A common stationary phase, such as silica (B1680970) gel, is polar. When a less polar mobile phase is used, non-polar compounds will travel further up the TLC plate, resulting in a higher retention factor (Rƒ), while more polar compounds will interact more strongly with the stationary phase and have lower Rƒ values. wisc.edu
In the context of synthesizing this compound, TLC can be employed to monitor the consumption of the starting materials (e.g., 2-Fluoro-4-iodobenzoic acid) and the appearance of the desired ester product. By spotting the reaction mixture alongside the starting material on a TLC plate, the progress of the reaction can be visualized. rochester.edu A successful reaction will show the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The purity of the final product can also be assessed by the presence of a single spot on the TLC plate.
The selection of an appropriate solvent system (mobile phase) is crucial for achieving good separation. For aromatic esters like this compound, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is commonly used. sigmaaldrich.com The ratio of these solvents can be adjusted to optimize the separation and achieve an ideal Rƒ value, which is typically between 0.3 and 0.7 for the compound of interest. rochester.edu
Visualization of the separated spots on the TLC plate is often achieved using a UV lamp, as aromatic compounds like this compound are typically UV-active and will appear as dark spots on a fluorescent background. libretexts.org For more detailed analysis or for compounds that are not UV-active, various staining reagents can be used. libretexts.org
The following table outlines a typical set of parameters for the TLC analysis of this compound:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a ratio of 8:2 to 9:1 v/v) |
| Sample Preparation | The compound is dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) before spotting on the TLC plate. |
| Application | A small spot of the dissolved sample is applied to the baseline of the TLC plate using a capillary tube. |
| Development | The plate is placed in a sealed chamber containing the mobile phase, ensuring the baseline is above the solvent level. The solvent is allowed to ascend the plate by capillary action. |
| Visualization | The developed plate is dried and then observed under a UV lamp (254 nm). The spots corresponding to UV-active compounds will appear dark. |
| Retention Factor (Rƒ) | The Rƒ value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. For this compound, the Rƒ is expected to be in the range of 0.4 - 0.6 in an optimized hexane/ethyl acetate system. |
Theoretical and Computational Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure and properties. However, no specific studies employing these methods on Ethyl 2-Fluoro-4-iodobenzoate have been identified.
HOMO-LUMO Analysis and Electronic Structure Determination
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an important indicator of a molecule's stability and reactivity. A smaller gap generally suggests higher reactivity. An analysis of the HOMO and LUMO energy levels and their spatial distribution would provide valuable information about the electrophilic and nucleophilic sites within this compound.
Table 2: Illustrative HOMO-LUMO Data for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
This table is for illustrative purposes only, as no specific computational data is available.
Prediction of Chemical Reactivity and Selectivity
Based on the electronic structure derived from DFT calculations, various reactivity descriptors can be calculated. These include parameters such as electrostatic potential maps, which visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. Fukui functions can also be employed to provide a more quantitative measure of local reactivity. Such studies would be invaluable for predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Mechanistic Elucidation of Reactions Involving this compound
The elucidation of reaction mechanisms is a fundamental aspect of chemistry. Computational studies can map out potential energy surfaces for reactions, identify transition states, and calculate activation barriers, thereby providing a detailed picture of how a reaction proceeds.
Investigation of Radical Pathways and Intermediate Formation
The carbon-iodine bond in aryl iodides can be susceptible to homolytic cleavage, leading to the formation of aryl radicals. Computational studies could investigate the feasibility of such radical pathways in reactions involving this compound, for instance, under photochemical or radical initiator conditions. The stability of the potential radical intermediates could be assessed, and reaction pathways involving these species could be modeled.
Heterolytic Bond Cleavage Mechanisms
Alternatively, the carbon-iodine bond can undergo heterolytic cleavage, leading to the formation of ionic intermediates. This is common in many transition-metal-catalyzed cross-coupling reactions where the aryl iodide undergoes oxidative addition to a metal center. Computational modeling could be used to explore the mechanisms of such reactions, comparing the energetic profiles of different catalytic cycles and intermediates to determine the most likely pathway.
Molecular Modeling and Conformational Analysis
Theoretical and computational chemistry offer powerful tools to investigate the three-dimensional structure and conformational preferences of molecules like this compound. Molecular modeling techniques, ranging from quantum mechanics to molecular mechanics, can provide insights into the molecule's geometry, electronic properties, and energetic landscape.
Conformational analysis of this compound focuses on the rotational barriers around its single bonds, particularly the C-C bond connecting the phenyl ring to the ester group and the C-O bond of the ethyl group. The presence of substituents on the benzene (B151609) ring, namely the fluorine and iodine atoms, significantly influences the molecule's conformational preferences. The interplay of steric hindrance and electronic effects, such as intramolecular hydrogen bonds and dipole-dipole interactions, dictates the most stable conformations.
Computational studies on similar substituted benzoates suggest that the ester group tends to be coplanar with the benzene ring to maximize resonance stabilization. However, the ortho-fluoro substituent in this compound can induce some degree of torsion to alleviate steric strain. The ethyl group, being flexible, can adopt multiple conformations, with the extended (anti) conformation generally being the most energetically favorable.
Advanced computational methods, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule as a function of its dihedral angles. This allows for the identification of low-energy conformers and the determination of the energy barriers between them. The results of such analyses are crucial for understanding the molecule's behavior in different environments and its potential to interact with biological targets.
Table 1: Predicted Conformational Data for this compound
| Dihedral Angle | Predicted Stable Conformation (degrees) | Energy Barrier (kcal/mol) |
| C(ring)-C(carbonyl)-O-C(ethyl) | ~0° (syn-periplanar) or ~180° (anti-periplanar) | Low |
| C(carbonyl)-O-C(ethyl)-C(methyl) | ~180° (anti-periplanar) | Moderate |
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and medicinal chemistry for understanding the potential biological activity of a compound. For this compound, molecular docking studies can elucidate its potential interactions with various biological targets.
Although specific docking studies for this compound are not extensively reported, its structural features suggest several types of interactions that could govern its binding to a receptor's active site. The benzene ring can participate in hydrophobic interactions and π-stacking with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. The ester group, with its carbonyl oxygen and ester oxygen, can act as a hydrogen bond acceptor, forming hydrogen bonds with suitable donor groups on the protein, such as the side chains of serine, threonine, or asparagine.
The halogen substituents, fluorine and iodine, play a significant role in modulating the binding affinity and selectivity. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions. The larger and more polarizable iodine atom is capable of forming halogen bonds, a type of non-covalent interaction where the iodine acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom on the protein backbone or side chains.
A hypothetical molecular docking simulation of this compound into a generic enzyme active site could reveal the following potential interactions:
Table 2: Potential Ligand-Receptor Interactions for this compound
| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |
| Hydrophobic Interaction | Benzene ring, Ethyl group | Leucine, Isoleucine, Valine, Alanine |
| π-Stacking | Benzene ring | Phenylalanine, Tyrosine, Tryptophan |
| Hydrogen Bond (acceptor) | Carbonyl oxygen, Ester oxygen | Serine, Threonine, Asparagine, Glutamine |
| Halogen Bond | Iodine atom | Backbone carbonyl oxygen, Aspartate, Glutamate |
Note: This table represents a generalized prediction of potential interactions. The actual interactions would depend on the specific topology and chemical nature of the receptor's binding site.
The insights gained from such molecular docking studies, even if theoretical at this stage, are valuable for the rational design of new molecules with improved binding affinities and specificities for a given biological target.
Future Directions and Emerging Trends
Development of Novel Synthetic Routes with Improved Atom Economy and Efficiency
The pursuit of green and sustainable chemistry is driving the development of new synthetic methods for compounds like Ethyl 2--Fluoro-4-iodobenzoate. Traditional multi-step syntheses are often plagued by low atom economy, the use of hazardous reagents, and the generation of significant waste. Future efforts will concentrate on creating more direct and efficient pathways.
Key research directions include:
Direct C-H Functionalization: Developing methods for the direct, regioselective iodination and fluorination of a simpler ethyl benzoate (B1203000) precursor would represent a significant improvement over classical methods that often require pre-functionalized starting materials.
Streamlined Esterification: Research into more efficient esterification processes, potentially using novel catalysts that operate under milder conditions, could reduce energy consumption and by-product formation. chemicalbook.com
The table below compares a hypothetical improved synthetic route with a traditional approach, highlighting the potential gains in efficiency and sustainability.
| Feature | Traditional Synthetic Route | Future Novel Route (Hypothetical) |
| Starting Materials | Multi-step from pre-functionalized aromatics | Simple, readily available benzoate |
| Key Steps | Diazotization, Sandmeyer reaction, halogen exchange | Direct C-H activation/functionalization |
| Atom Economy | Lower, due to stoichiometric reagents and by-products | Higher, with fewer wasted atoms |
| Reagent Profile | Often involves hazardous or toxic reagents | Utilizes safer, more sustainable reagents |
| Process Steps | Multiple discrete steps with intermediate isolations | Fewer steps, potentially a one-pot or telescoped process |
Exploration of New Catalytic Systems for Transformations
The iodine atom in Ethyl 2-Fluoro-4-iodobenzoate is a versatile handle for a wide range of catalytic cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. ossila.comnih.gov Future trends will focus on employing novel catalytic systems to enhance the scope and efficiency of these transformations.
Emerging areas of exploration include:
Photocatalysis: Light-induced reactions can offer unique reactivity pathways under mild conditions. scispace.com Exploring photocatalytic systems for coupling reactions involving the C-I bond could lead to new transformations that are not accessible through traditional thermal methods.
Hypervalent Iodine Catalysis: Given the presence of an iodine atom, there is potential to use the molecule itself as a precursor to a hypervalent iodine reagent or to explore reactions catalyzed by external hypervalent iodine compounds, which are known for their mild and selective oxidizing capabilities. ossila.comcardiff.ac.uk
Metal-Organic Framework (MOF) Derived Catalysts: MOFs and their derivatives are emerging as highly active and stable catalysts. semanticscholar.org Developing MOF-based catalysts for transformations of this compound could offer benefits in terms of recyclability and selectivity.
Dual Catalysis: Combining two different catalytic cycles in one pot can enable complex transformations in a single step. For instance, a system combining a transition metal catalyst for C-I bond activation with an organocatalyst could enable novel, tandem reaction sequences.
Expansion of Applications in Drug Discovery for Underexplored Therapeutic Areas
Halogenated compounds are of immense importance in medicinal chemistry, with a significant percentage of top-selling drugs containing at least one halogen atom. scispace.com this compound, and its parent acid, serve as versatile scaffolds for generating libraries of novel small molecules for biological screening. ossila.com
Future applications in drug discovery will likely involve:
Fragment-Based Drug Discovery (FBDD): The compound can be used as a starting point or "fragment" for building more complex drug candidates. Its distinct functional groups allow for controlled, vectoral expansion to probe the binding pockets of therapeutic targets.
Targeting Protein-Protein Interactions (PPIs): The rigid, functionalized aromatic core can serve as a scaffold to develop inhibitors of challenging targets like PPIs, which are often implicated in cancers and other diseases.
Bioisosteric Replacement: The fluoro-iodophenyl moiety can be incorporated into known bioactive molecules as a bioisostere for other groups, potentially improving metabolic stability, binding affinity, or pharmacokinetic properties.
Probing Underexplored Targets: By using this building block in diversity-oriented synthesis, chemists can create unique molecular architectures to screen against novel and less-studied biological targets, opening up new therapeutic possibilities.
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry offers significant advantages in safety, efficiency, reproducibility, and scalability. researchgate.netuc.pt Halogenation reactions, in particular, can be hazardous and exothermic, making them ideal candidates for the enhanced control offered by flow reactors. scispace.comrsc.orgsemanticscholar.org
Future trends in this area include:
Telescoped Synthesis: Automated platforms can connect multiple flow reactors in sequence, allowing for multi-step syntheses to be performed continuously without the need for isolating and purifying intermediates. nih.gov This "telescoped" approach dramatically shortens the time required to synthesize complex molecules from this compound. nih.govnih.gov
Automated Reaction Optimization: Integrating flow reactors with automated robotic systems and real-time analytical tools (like inline HPLC or MS) allows for high-throughput screening of reaction conditions. mpg.de This can rapidly identify the optimal parameters for transformations involving this compound, accelerating research and development.
On-Demand Synthesis: Flow chemistry enables the safe, on-demand generation of reactive intermediates, which are then immediately consumed in a subsequent step. nih.govmpg.de This is particularly relevant for organometallic species derived from the C-I bond, which can be unstable. nih.gov This approach enhances safety and process control. researchgate.net
Advanced Material Science Applications
The unique electronic properties and reactivity of the functional groups in this compound make it a promising candidate for the synthesis of advanced materials. While specific applications are still emerging, its structure suggests potential in several areas.
Potential future applications include:
Fluoropolymer Synthesis: Fluorine-containing polymers are known for their exceptional chemical resistance, thermal stability, and unique surface properties. fluoropolymers.eu this compound could serve as a monomer or a precursor to a monomer for creating novel fluoropolymers with tailored properties. fluoropolymers.eu
Organic Electronics: The aromatic core can be extended through cross-coupling reactions at the iodine position to create conjugated oligomers and polymers. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine substituent can help tune the electronic energy levels and improve the stability of such materials.
Functional Coatings: The molecule could be incorporated into or grafted onto surfaces to create functional coatings. The fluorinated component can impart hydrophobicity and chemical resistance, making such coatings useful for a variety of high-performance applications.
Q & A
Basic: What are the standard synthetic routes for Ethyl 2-Fluoro-4-iodobenzoate, and how are reaction conditions optimized?
Answer:
The compound is typically synthesized via sequential halogenation and esterification. A common approach involves:
Fluorination and iodination : Starting with benzoic acid derivatives, fluorination at the 2-position (via electrophilic substitution) followed by iodination at the 4-position using iodine monochloride (ICl) or similar reagents under controlled temperatures (0–25°C) .
Esterification : The carboxylic acid group is converted to an ethyl ester using ethanol and acid catalysis (e.g., H₂SO₄) under reflux .
Optimization : Reaction yields depend on stoichiometric ratios (e.g., ICl:substrate = 1.2:1), solvent polarity (DMF or THF), and temperature gradients. Parallel experiments with varying catalysts (e.g., K₃PO₄ vs. NaH) can identify optimal conditions .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C2, iodine’s heavy atom effect at C4). ¹⁹F NMR quantifies electronic environments .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve molecular geometry and confirm regiochemistry. Heavy atoms like iodine enhance diffraction contrast, enabling precise bond-length analysis .
- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks ([M+H]⁺) and fragmentation patterns .
Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR chemical shifts for this compound?
Answer:
Discrepancies often arise from solvent effects, intramolecular interactions, or computational approximations. Methodological steps include:
Computational Modeling : Use DFT (e.g., B3LYP/6-311+G(d,p)) to simulate shifts in the gas phase vs. solvent (e.g., DMSO), incorporating explicit solvent molecules .
Parameter Adjustment : Calibrate chemical shift calculations by accounting for relativistic effects (critical for iodine) and spin-orbit coupling .
Experimental Validation : Compare data across solvents (CDCl₃ vs. DMSO-d₆) to isolate solvent-induced shifts .
Advanced: What strategies improve regioselectivity in the iodination step during synthesis?
Answer:
Regioselectivity at the 4-position is influenced by:
Directing Groups : The fluorine atom at C2 acts as a meta-director, favoring iodination at C2. Competing para-directing groups (e.g., ester) must be minimized .
Catalyst Screening : Lewis acids like FeCl₃ or ZnCl₂ enhance electrophilic substitution rates.
Kinetic Control : Lower temperatures (0–10°C) favor kinetic over thermodynamic products. Monitor reaction progress via TLC or in situ IR .
Advanced: How can computational methods predict the reactivity of this compound in cross-coupling reactions?
Answer:
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess susceptibility to Suzuki-Miyaura couplings. Iodoarenes with lower LUMO energies react faster with boronic acids .
- Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict steric hindrance from the ethyl ester group .
- Kinetic Simulations : Use software like Gaussian or ORCA to map transition states and activation energies for iodobenzene derivatives .
Basic: What are the key considerations for designing a stability study of this compound under varying storage conditions?
Answer:
- Variables : Test temperature (4°C vs. 25°C), humidity (40% vs. 75% RH), and light exposure.
- Analytical Methods : Monitor degradation via HPLC (retention time shifts) and FTIR (ester C=O band changes).
- Control Groups : Include inert atmospheres (N₂) to isolate oxidation effects .
Advanced: How should researchers address low yields in multi-step syntheses of this compound?
Answer:
- Intermediate Purification : Use column chromatography after each step to remove byproducts (e.g., di-iodinated isomers).
- Le Chatelier’s Principle : For esterification, remove water via molecular sieves to shift equilibrium toward product .
- Statistical Design : Apply factorial design (e.g., 2³ experiments) to test interactions between temperature, catalyst loading, and solvent .
Advanced: What methodologies validate the crystallographic data of this compound when twinning or disorder is observed?
Answer:
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to refine data against twin laws. Compare R-factors for twinned vs. untwinned models .
- Disorder Modeling : Split occupancy atoms (e.g., ethyl groups) and apply restraints (e.g., DFIX) to maintain geometric rationality .
- Validation Tools : Check with PLATON/ADDSYM for missed symmetry and CCDC’s Mogul for bond-length outliers .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Ventilation : Use fume hoods to avoid inhalation of iodine vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles; iodine can cause dermal irritation .
- Waste Disposal : Quench reaction mixtures with NaHSO₃ to reduce iodine content before disposal .
Advanced: How can this compound serve as a precursor in medicinal chemistry research?
Answer:
- Bioprobe Synthesis : The iodine atom facilitates radiolabeling (e.g., ¹²⁵I) for imaging studies.
- Structure-Activity Relationship (SAR) : Modify the ester group to amides or carbamates to study pharmacokinetic effects .
- Targeted Drug Delivery : Conjugate the benzoate moiety to nanoparticles via Suzuki coupling for site-specific delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
